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Compound of Interest

Compound Name: 2,3-Dimethylpyrido[2,3-b]pyrazine

Cat. No.: B1617905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2,3-Dimethylpyrido[2,3-
b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. This

document details its synthesis, physicochemical properties, and diverse biological activities,

with a focus on its potential as an antimicrobial and anticancer agent. Experimental protocols

and mechanistic insights are provided to support further research and development.

Chemical and Physical Properties
2,3-Dimethylpyrido[2,3-b]pyrazine, with the chemical formula C9H9N3, is a solid organic

compound.[1] Key physicochemical properties are summarized in the table below.
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Property Value Reference

CAS Number 7154-32-7 [1]

Molecular Formula C9H9N3 [1][2][3]

Molar Mass 159.19 g/mol [1]

Melting Point 143-144 °C [1]

Boiling Point (Predicted) 268.3±35.0 °C [1]

Density (Predicted) 1.172±0.06 g/cm3 [1]

pKa (Predicted) 1.97±0.30 [1]

XlogP (Predicted) 1.3 [3]

Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine
The synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine is typically achieved through the

condensation reaction of 2,3-diaminopyridine with 2,3-butanedione (also known as diacetyl).

This reaction is a common and efficient method for the formation of the pyrazine ring fused to

the pyridine core.

Experimental Protocol: Synthesis of 2,3-
Dimethylpyrido[2,3-b]pyrazine
This protocol is a generalized procedure based on the known synthesis of related pyrido[2,3-

b]pyrazine derivatives.

Materials:

2,3-Diaminopyridine

2,3-Butanedione (Diacetyl)

Ethanol (or other suitable solvent like glacial acetic acid)

Round-bottom flask
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Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Thin-layer chromatography (TLC) apparatus

Silica gel for column chromatography

Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 2,3-diaminopyridine in a suitable solvent such as ethanol.

Add an equimolar amount of 2,3-butanedione to the solution.

The reaction mixture is then heated to reflux and stirred for several hours. The progress of

the reaction should be monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, the solvent is removed under reduced pressure using a

rotary evaporator.

The crude product is then purified, typically by column chromatography on silica gel, using

an appropriate eluent system to yield pure 2,3-Dimethylpyrido[2,3-b]pyrazine.

The structure and purity of the final product should be confirmed by spectroscopic methods

such as NMR (¹H and ¹³C) and mass spectrometry.
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Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine.

Biological Activities
Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated a wide range of biological

activities, indicating the potential of 2,3-Dimethylpyrido[2,3-b]pyrazine as a lead compound in

drug discovery.

Antibacterial Activity
Several studies have reported the antibacterial activity of pyrido[2,3-b]pyrazine derivatives

against various Gram-positive and Gram-negative bacteria. The minimum inhibitory

concentration (MIC) is a common measure of this activity, with lower values indicating higher

potency.
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Compound Bacterial Strain MIC (mg/mL) Reference

2,3-dithione-

pyrido[2,3-b]pyrazine

Staphylococcus

aureus
0.078 [4]

2,3-dithione-

pyrido[2,3-b]pyrazine
Bacillus cereus 0.078 [4]

2,3-dithione-

pyrido[2,3-b]pyrazine
Escherichia coli 0.625 [4]

2,3-dithione-

pyrido[2,3-b]pyrazine
Salmonella typhi 1.25 [4]

Other derivatives

(alkyl/aryl side chains)
Various strains 1.5 - 5 [4]

Anticancer Activity
Pyrido[2,3-b]pyrazine derivatives have also been investigated for their potential as anticancer

agents. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50)

against various cancer cell lines.
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Compound Cancer Cell Line IC50 (µM) Reference

Compound 5a

(cyanopyridone

derivative)

MCF-7 (Breast) 1.77 ± 0.1 [5]

Compound 5a

(cyanopyridone

derivative)

HepG2 (Liver) 2.71 ± 0.15 [5]

Compound 5e

(cyanopyridone

derivative)

MCF-7 (Breast) 1.39 ± 0.08 [5]

Compound 5e

(cyanopyridone

derivative)

HepG2 (Liver) 10.70 ± 0.58 [5]

Compound 7b

(pyridopyrimidine

derivative)

MCF-7 (Breast) 6.22 ± 0.34 [5]

Compound 27

(aminoethyl-

substituted derivative)

HCMV infected MRC-

5
0.33 [6]

Compound 22 (2-

imidazolidinone

analog)

HCMV infected MRC-

5
<1 [6]

Compound 23 (N-

methyl substituted

derivative)

HCMV infected MRC-

5
<1 [6]

Other Biological Activities
Antioxidant and Anti-urease Activity: Certain pyrido[2,3-b]pyrazine derivatives have been

shown to possess in vitro antioxidant and anti-urease activities.[7]
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Nematicidal and Fungicidal Activity: There is evidence for the potential of these compounds

in agricultural applications due to their nematicidal and fungicidal properties.

Nonlinear Optical (NLO) Properties: Some derivatives have been investigated for their NLO

properties, suggesting potential applications in materials science.[7]

Mechanism of Action in Cancer: Overcoming
Erlotinib Resistance
A significant area of research for pyrido[2,3-b]pyrazine derivatives is their potential to overcome

drug resistance in cancer therapy, particularly in non-small-cell lung cancer (NSCLC). Erlotinib

is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).

However, its effectiveness is often limited by the development of resistance, frequently due to a

secondary mutation in the EGFR gene, T790M.[8][9]

The T790M mutation, also known as the "gatekeeper" mutation, is located in the ATP-binding

pocket of the EGFR kinase domain and is responsible for approximately 50% of acquired

resistance cases to EGFR-TKIs like erlotinib.[9][10] This mutation increases the affinity of

EGFR for ATP, thereby reducing the binding efficacy of erlotinib.[9] Other mechanisms of

resistance include amplification of the MET proto-oncogene and activation of bypass signaling

pathways, such as the integrin β1/Src/Akt pathway.[11]

Pyrido[2,3-b]pyrazine derivatives are being explored as potential inhibitors of both erlotinib-

sensitive and erlotinib-resistant cancer cells, suggesting they may act through a mechanism

that is not impeded by the T790M mutation or that they may inhibit downstream signaling

components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chembk.com [chembk.com]

2. 2,3-Dimethylpyrido[2,3-b]pyrazine | C9H9N3 | CID 252159 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. PubChemLite - 2,3-dimethylpyrido[2,3-b]pyrazine (C9H9N3) [pubchemlite.lcsb.uni.lu]

4. revues.imist.ma [revues.imist.ma]

5. mdpi.com [mdpi.com]

6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors
with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA
sensing, nonlinear optical properties and biological activity - RSC Advances (RSC
Publishing) [pubs.rsc.org]

8. Poor response to erlotinib in patients with tumors containing baseline EGFR T790M
mutations found by routine clinical molecular testing - PMC [pmc.ncbi.nlm.nih.gov]

9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC
[pmc.ncbi.nlm.nih.gov]

10. e-century.us [e-century.us]

11. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethylpyrido[2,3-
b]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617905#2-3-dimethylpyrido-2-3-b-pyrazine-
literature-review]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1617905?utm_src=pdf-custom-synthesis
https://www.chembk.com/en/chem/Pyrido[2,3-b]pyrazine,%202,3-dimethyl-
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethylpyrido_2_3-b_pyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethylpyrido_2_3-b_pyrazine
https://pubchemlite.lcsb.uni.lu/e/compound/252159
https://revues.imist.ma/index.php/JMCH/article/download/9597/5488/23297
https://www.mdpi.com/1424-8247/15/10/1262
https://pmc.ncbi.nlm.nih.gov/articles/PMC11911297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11911297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11911297/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05365b
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05365b
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05365b
https://pmc.ncbi.nlm.nih.gov/articles/PMC3905781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3905781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5070275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5070275/
https://e-century.us/files/ajcr/4/5/ajcr0001620.pdf
https://aacrjournals.org/cancerres/article/73/20/6243/584767/Erlotinib-Resistance-in-Lung-Cancer-Cells-Mediated
https://www.benchchem.com/product/b1617905#2-3-dimethylpyrido-2-3-b-pyrazine-literature-review
https://www.benchchem.com/product/b1617905#2-3-dimethylpyrido-2-3-b-pyrazine-literature-review
https://www.benchchem.com/product/b1617905#2-3-dimethylpyrido-2-3-b-pyrazine-literature-review
https://www.benchchem.com/product/b1617905#2-3-dimethylpyrido-2-3-b-pyrazine-literature-review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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